molecular formula C14H18FN5O2 B5515419 1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5515419
M. Wt: 307.32 g/mol
InChI Key: ONWCIUQJIRSEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18FN5O2 and its molecular weight is 307.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.14445300 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis in Medicinal Chemistry

Compounds structurally related to the triazole carboxamide, specifically those containing triazole, oxadiazole, or thiazole nuclei, have been synthesized using microwave-assisted techniques. These compounds have demonstrated potential biological activities, including antimicrobial, antilipase, and antiurease activities. This indicates the relevance of similar structures in medicinal chemistry for developing new drugs (Başoğlu et al., 2013).

Antimicrobial Activity of Triazole Derivatives

1,2,4-Triazole derivatives, closely related to the specified compound, have been synthesized and tested for antimicrobial properties. These derivatives showed good to moderate activity against various microorganisms, underscoring the potential of triazole-based compounds in antimicrobial drug development (Bektaş et al., 2010).

Cancer Cell Proliferation Inhibition

Similar compounds, particularly those incorporating the triazole ring and morpholino groups, have been reported to inhibit the proliferation of cancer cell lines. This suggests that compounds like 1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide might have potential applications in cancer treatment (Lu et al., 2017).

Antibacterial and Antifungal Agents

Novel derivatives of 2-phenylthiazole-4-carboxamide, which share structural similarities with the specified compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Aliabadi et al., 2010).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to comment on its mechanism of action. If this compound is a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. For instance, if the compound shows biological activity, it could be studied further for potential medicinal uses .

Properties

IUPAC Name

1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O2/c1-9(10-3-4-13(22-2)11(15)7-10)17-14(21)12-8-20(6-5-16)19-18-12/h3-4,7-9H,5-6,16H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWCIUQJIRSEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)NC(=O)C2=CN(N=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.